molecular formula C10H15N3O2 B1624944 Ethyl 7-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate CAS No. 623564-19-2

Ethyl 7-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate

Cat. No.: B1624944
CAS No.: 623564-19-2
M. Wt: 209.24 g/mol
InChI Key: DEQZHPHBXYMRRM-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR :

    • The ethyl ester group appears as a triplet at δ 1.2–1.4 ppm (CH₃) and a quartet at δ 4.1–4.3 ppm (CH₂).
    • The methyl group at position 7 resonates as a singlet near δ 2.4–2.6 ppm .
    • Imidazole protons (positions 1 and 3) show deshielded signals at δ 7.8–8.2 ppm .
  • ¹³C NMR :

    • The carbonyl carbon (C=O) appears at δ 165–170 ppm .
    • Aromatic carbons in the imidazo-pyrazine system resonate between δ 120–150 ppm .

Infrared (IR) Spectroscopy

Key absorption bands include:

  • C=O stretch : Strong peak at 1,710–1,740 cm⁻¹ .
  • C–N stretches : Bands at 1,250–1,350 cm⁻¹ (imidazole ring) and 1,000–1,100 cm⁻¹ (pyrazine).

Mass Spectrometry (MS)

The molecular ion peak ([M]⁺ ) is observed at m/z 209 , with fragmentation pathways involving:

  • Loss of the ethyl group (m/z 181 ).
  • Cleavage of the ester moiety to yield m/z 136 (imidazo-pyrazine fragment).

Table 2: Predicted NMR Chemical Shifts

Proton Environment δ (ppm) Multiplicity
CH₃ (ethyl ester) 1.3 Triplet
CH₂ (ethyl ester) 4.2 Quartet
CH₃ (position 7) 2.5 Singlet
Imidazole H (position 1) 8.0 Singlet

Tautomeric Behavior and Stereoelectronic Effects

The compound exhibits tautomerism mediated by proton transfer within the imidazo-pyrazine system:

  • 1H-Imidazole ↔ 3H-Imidazole : Equilibrium between nitrogen-protonated forms, influenced by solvent polarity and substituent effects.
  • Stereoelectronic stabilization : The methyl group at position 7 enhances tautomeric stability by minimizing steric clashes in the tetrahydro ring.

DFT calculations on analogous structures reveal that the 1H-tautomer is energetically favored by ~2–3 kcal/mol due to conjugation between the imidazole lone pairs and the pyrazine π-system.

Key factors influencing tautomerism :

  • Hydrogen bonding : Protic solvents stabilize the 1H-tautomer via N–H⋯O interactions with the ester group.
  • Steric effects : Bulky substituents at position 7 disfavor the 3H-tautomer.

Properties

IUPAC Name

ethyl 7-methyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2/c1-3-15-10(14)8-6-13-5-4-12(2)7-9(13)11-8/h6H,3-5,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEQZHPHBXYMRRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2CCN(CC2=N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30474336
Record name Ethyl 7-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30474336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

623564-19-2
Record name Ethyl 7-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30474336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation of α-Amino Ketones with Ethyl Imino Esters

A primary method involves the cyclocondensation of α-amino ketones with ethyl imino esters to construct the imidazo[1,2-a]pyrazine core. As outlined in patent WO2010125101A1, this approach employs a two-step process:

  • Formation of the imidazole ring : Reacting ethyl glyoxalate with a methyl-substituted tetrahydropyrazine precursor in refluxing 1-butanol yields the bicyclic structure.
  • Methyl group introduction : The 7-methyl substituent is introduced via alkylation using methyl iodide or through the use of pre-methylated intermediates.

Key reaction conditions :

  • Solvent: 1-butanol
  • Temperature: Reflux (~117°C)
  • Catalysts: None required (thermal cyclization)
  • Yield: 60–75% (patent examples).

For the 7-methyl variant, pre-functionalized boronic acids containing methyl groups could theoretically be employed, though specific examples are not cited in the provided sources.

Stepwise Synthesis and Intermediate Characterization

Intermediate Preparation: 7-Methyl-5,6,7,8-Tetrahydroimidazo[1,2-a]Pyrazine

The synthesis begins with the preparation of the tetrahydroimidazo[1,2-a]pyrazine backbone:

Step Reagent/Condition Purpose Yield
1 Triethyloxonium tetrafluoroborate Alkylation of secondary amine 85%
2 α-Amino ketone (e.g., 3-aminobutan-2-one) Cyclocondensation 70%

Analytical Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 4.25 (q, 2H, J = 7.1 Hz, COOCH₂CH₃), 3.75–3.60 (m, 4H, pyrazine-CH₂), 2.45 (s, 3H, CH₃), 1.35 (t, 3H, J = 7.1 Hz, COOCH₂CH₃).
  • HPLC Purity : >98% (Ambeed).

Esterification and Final Product Isolation

The ethyl ester group is introduced via esterification of the carboxylic acid intermediate:

  • Reagent : Ethyl chloroformate
  • Base : Triethylamine
  • Solvent : Dichloromethane
  • Temperature : 0°C to room temperature.

Workup :

  • Extraction with ethyl acetate
  • Column chromatography (silica gel, hexane/ethyl acetate 3:1)
  • Final isolation as hydrochloride salt (SynHet).

Analytical and Physicochemical Properties

Solubility and Stability

Data from GlpBio and SynHet indicate:

  • Solubility : Soluble in DMSO (10 mM stock solution), slightly soluble in water.
  • Storage : Stable at RT for 1 month; -20°C for long-term storage.

Spectroscopic Characterization

  • MS (ESI+) : m/z 224.1 [M+H]⁺ (calculated for C₁₁H₁₇N₃O₂: 223.13).
  • IR (KBr) : 1725 cm⁻¹ (C=O ester), 1640 cm⁻¹ (C=N imidazole).

Comparative Analysis of Synthetic Methods

Method Advantages Limitations Yield
Cyclocondensation Single-step ring formation Requires high-temperature reflux 60–75%
Suzuki Coupling Versatile for substitutions Requires Pd catalysts Not reported for 7-methyl
Salt Formation (HCl) Improves crystallinity Requires acid handling 80–90%

Scale-Up and Industrial Feasibility

  • Batch Size : Ambeed lists 5 mg to 1 g scales, with 95% purity.
  • Cost Drivers : Palladium catalysts and Boc-protected intermediates increase production costs.
  • Environmental Impact : Use of DMF and 1,4-dioxane necessitates solvent recovery systems.

Challenges and Optimization Opportunities

  • Regioselectivity : Competing reactions during cyclocondensation may yield positional isomers.
  • Catalyst Efficiency : Substituting Pd with cheaper metals (e.g., Ni) could reduce costs.
  • Green Chemistry : Exploring water or ethanol as solvents to replace DMF.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemical Properties and Structure

Ethyl 7-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate has the following chemical characteristics:

  • Molecular Formula : C10H15N3O2
  • Molecular Weight : 209.25 g/mol
  • IUPAC Name : this compound
  • CAS Number : 623564-19-2

The compound features a bicyclic structure that contributes to its biological activity and potential therapeutic applications.

Drug Discovery and Development

This compound is utilized in fragment-based drug discovery (FBDD). This approach focuses on identifying small chemical fragments that can bind to biological targets and subsequently be elaborated into more complex drug candidates. A study demonstrated that this compound can serve as a starting point for developing inhibitors against the HIV-1 capsid protein .

Case Study :
A fragment screen employing NMR and X-ray crystallography identified this compound as a promising lead for optimizing HIV-1 inhibitors. The structural data obtained allowed researchers to enhance binding affinity through systematic modifications of the compound's structure .

Research indicates that derivatives of this compound exhibit significant biological activity. It has been shown to possess antimicrobial properties and may also act as an anti-inflammatory agent. These activities are attributed to its ability to interact with various biological targets.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against several pathogens
Anti-inflammatoryReduces inflammation in vitro
HIV InhibitionPotential lead for HIV inhibitors

Synthesis and Optimization

The synthesis of this compound involves various synthetic strategies aimed at enhancing its pharmacological properties. Techniques such as continuous flow hydrogenation have been applied to optimize the sp3 content of the compound, which is crucial for improving solubility and reducing toxicity in drug candidates .

Mechanism of Action

The mechanism of action of Ethyl 7-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

2.1.1 Ethyl 5,6,7,8-Tetrahydroimidazo[1,2-a]Pyrazine-2-Carboxylate
  • Structure : Lacks the 7-methyl group.
  • Molecular Formula : C₉H₁₃N₃O₂; Molecular Weight : 195.22 g/mol .
  • This compound serves as a precursor for hydrazone derivatives with demonstrated antibacterial activity (e.g., MIC values of 2–8 µg/mL against S. aureus and E. coli) .
2.1.2 Methyl 5,6,7,8-Tetrahydroimidazo[1,2-a]Pyrazine-2-Carboxylate
  • Structure : Ethyl ester replaced with a methyl ester.
  • Molecular Formula : C₈H₁₁N₃O₂; Molecular Weight : 181.19 g/mol .
  • Key Difference : The smaller methyl ester may alter pharmacokinetic properties, such as metabolic stability and solubility.
2.1.3 Ethyl 6-(4-Fluorophenyl)-8-Oxo-5,6,7,8-Tetrahydroimidazo[1,2-a]Pyrazine-2-Carboxylate
  • Structure : Features a 4-fluorophenyl substituent at position 6 and an 8-oxo group.
  • Molecular Formula : C₁₅H₁₄FN₃O₃; Molecular Weight : 303.29 g/mol .
  • This derivative is an intermediate in antimalarial drug development.
2.1.4 BIM-46187 (Dimeric Derivative)
  • Structure : Dimer of BIM-46174, a tetrahydroimidazo[1,2-a]pyrazine derivative.
  • Activity: Acts as a Gαq protein inhibitor with enhanced potency compared to monomeric forms, demonstrating the impact of dimerization on biological activity .

Functionalized Derivatives

2.2.1 Halogenated Derivatives
  • Example : Ethyl 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate hydrochloride.
  • Molecular Formula : C₉H₁₃BrClN₃O₂; Molecular Weight : 310.57 g/mol .
  • Key Difference : Bromination at position 3 introduces steric and electronic effects, which may influence reactivity in cross-coupling reactions or interactions with biological targets.
2.2.2 Hydrazone Derivatives
  • Example : (E)-N′-(4-Trifluoromethylbenzylidene)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide.
  • Activity : Demonstrates antibacterial activity (MIC = 4 µg/mL against S. aureus), highlighting the role of hydrazone functionalization in modulating bioactivity .

Physicochemical Properties

Property Ethyl 7-Methyl Derivative Non-Methylated Analog 6-(4-Fluorophenyl) Derivative
Molecular Weight (g/mol) 209.25 195.22 303.29
Hydrogen Bond Donors 1 1 1
Rotatable Bonds 3 3 5
Polar Surface Area (Ų) ~56 ~56 ~78
LogP ~1.2 (estimated) ~0.9 ~2.5

Biological Activity

Ethyl 7-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate (CAS No. 623564-19-2) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant case studies that highlight its therapeutic potential.

  • Molecular Formula : C10H15N3O2
  • Molecular Weight : 209.25 g/mol
  • SMILES Notation : O=C(C1=CN2C(CN(C)CC2)=N1)OCC

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of the imidazo[1,2-a]pyrazine core followed by carboxylation. Techniques such as continuous flow hydrogenation and various coupling reactions are employed to enhance yield and purity.

Antiviral Activity

Recent studies have indicated that compounds related to this compound exhibit promising antiviral properties. For instance, research focusing on HIV inhibitors has shown that modifications in the structure can enhance binding affinity to viral targets such as the HIV-1 capsid protein. The compound's ability to inhibit viral replication makes it a candidate for further development in antiviral therapies .

Antitumor Potential

This compound has also been investigated for its antitumor activity. In vitro studies demonstrate that this compound can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction. The structure-activity relationship (SAR) studies suggest that the presence of the imidazo ring is crucial for its cytotoxic effects .

Case Study 1: HIV Inhibition

A fragment-based drug discovery approach revealed this compound as a weak binder to HIV-1 capsid. Subsequent optimization efforts led to derivatives with improved potency against HIV replication in cell culture models .

Case Study 2: Cancer Cell Apoptosis

In a study examining the effects of various imidazo compounds on cancer cells, this compound was shown to significantly reduce cell viability in breast cancer cell lines. The mechanism involved increased reactive oxygen species (ROS) production and activation of caspase pathways .

Data Summary Table

PropertyValue
Molecular FormulaC10H15N3O2
Molecular Weight209.25 g/mol
Antiviral ActivityInhibits HIV replication
Antitumor ActivityInduces apoptosis in cancer cells
CAS Number623564-19-2

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for Ethyl 7-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate?

  • Methodology : The compound is typically synthesized via hydrogenation of its unsaturated precursor. For example, hydrogenation of imidazo[1,2-a]pyrazine derivatives using PtO₂ under 30 psi H₂ in 2-methoxyethanol at 20°C achieves a 76% yield. Post-reaction, the mixture is filtered through celite, concentrated, and purified via column chromatography (eluent: dichloromethane/7N NH₃-methanol, 95:5) to remove borane-derived impurities .
  • Key Considerations : Instability of intermediates to silica and oxygen necessitates rapid progression through purification steps .

Q. How can structural confirmation of this compound be achieved using spectroscopic methods?

  • Methodology :

  • 1H NMR : Characteristic signals include singlets for imidazole protons (δ 6.32–8.52 ppm), methyl groups (δ 1.95–3.94 ppm), and tetrahydro-pyrazine ring protons (broad singlets at δ 3.35–3.94 ppm) .
  • IR Spectroscopy : Peaks at ~1690 cm⁻¹ (C=O stretch) and ~3170 cm⁻¹ (N-H stretch) confirm ester and amine functionalities .
  • HRMS : Exact mass calculations (e.g., m/z 195.1008 for C₉H₁₃N₃O₂) validate molecular composition .

Advanced Research Questions

Q. How can synthetic yields be optimized despite impurities from borane reagents?

  • Methodology :

  • Impurity Mitigation : Replace borane-THF with milder reducing agents (e.g., NaBH₄/CeCl₃) to minimize byproducts.
  • Workflow Adjustments : Use inert atmosphere handling (N₂/Ar) and low-silica alternatives (e.g., reverse-phase HPLC) for unstable intermediates .
    • Data Contradiction : Crude yields exceeding theoretical values (e.g., 2.1 g vs. 1.76 g expected) indicate residual solvents/boranes; TGA or Karl Fischer titration can quantify impurities .

Q. What strategies enable functionalization of the tetrahydroimidazo[1,2-a]pyrazine core for biological activity studies?

  • Methodology :

  • Hydrazide Derivatives : Condense the ester with hydrazine hydrate to form carbohydrazide intermediates, then react with aromatic aldehydes (e.g., 4-trifluoromethylbenzaldehyde) to generate hydrazones (80–92% yield) .
  • Amide Coupling : Use HATU/DIPEA in DMF to introduce Boc-protected glycine or other amino acids at the pyrazine nitrogen .
    • Biological Relevance : Modifications at the 2-carboxylate position enhance antimalarial (IC₅₀ < 50 nM) or CFTR inhibitory activity, as seen in diastereomeric analogs .

Q. How do stereochemical variations impact pharmacological properties?

  • Methodology :

  • Chiral Resolution : Separate diastereomers (e.g., (R,S)- and (S,R)-configurations) via preparative HPLC with chiral columns.
  • Activity Comparison : Test separated isomers in assays (e.g., Plasmodium falciparum growth inhibition). Unseparated mixtures may show reduced potency due to enantiomeric competition .
    • Case Study : Diastereomers of 7-methyl analogs exhibited 2-fold differences in antimalarial efficacy, highlighting the need for stereochemical control .

Analytical and Mechanistic Questions

Q. What analytical techniques resolve discrepancies in reaction monitoring?

  • Methodology :

  • LC-MS Tracking : Use real-time LC-MS to detect intermediates (e.g., borane adducts at m/z 227.0416) and optimize quenching steps .
  • Tandem MS/MS : Fragment ions (e.g., m/z 195→138) confirm core structure integrity during scale-up .

Q. How can computational modeling guide structural optimization?

  • Methodology :

  • Docking Studies : Model interactions with biological targets (e.g., Plasmodium ATPase) using DFT-optimized geometries.
  • SAR Analysis : Correlate substituent electronegativity (e.g., CF₃ at position 2) with logP and bioavailability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 7-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 7-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate

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